1-Ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
1-Ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridone family. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an ethyl group, a hydroxyl group, a cyano group, and a keto group. It has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile can be achieved through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with acetoacetanilide in the presence of sodium ethoxide. This reaction leads to the formation of ethyl 2-cyano-2-[1-methyl-3-oxo-3-(phenylamino)propylidene]acetate, which undergoes cyclization to yield the desired product . Another method involves the condensation of ethyl cyanoacetate with acetoacetanilide in ethanol with the addition of potassium hydroxide .
Industrial production methods often utilize microwave-assisted chemistry to enhance reaction rates and yields. This approach involves the use of ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides as starting materials .
Chemical Reactions Analysis
1-Ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Condensation Reactions: It reacts with diazonium salts to form diazonium compounds, which are used in the production of dyes, photographic chemicals, and fungicides.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Oxidation and Reduction: The keto group in the compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include sodium ethoxide, potassium hydroxide, and various diazonium salts. The major products formed from these reactions are often used in the synthesis of dyes and pigments .
Scientific Research Applications
1-Ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the inhibition of bacterial growth or the induction of apoptosis in tumor cells . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nucleic acids and proteins.
Comparison with Similar Compounds
1-Ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound has a similar structure but differs in the position of the hydroxyl and keto groups.
Ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile: This compound contains additional aryl and carbamoyl groups, which may confer different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable component in the synthesis of dyes, pigments, and potential therapeutic agents. Ongoing research continues to uncover its full potential and mechanisms of action.
Properties
CAS No. |
59736-05-9 |
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Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-ethyl-2-hydroxy-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c1-2-10-7(11)4-3-6(5-9)8(10)12/h3-4,12H,2H2,1H3 |
InChI Key |
RGYRQLKAYGJIMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=CC(=C1O)C#N |
Origin of Product |
United States |
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